molecular formula C16H18BrN3 B7557343 N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine

N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine

Cat. No. B7557343
M. Wt: 332.24 g/mol
InChI Key: VPBCRNXKMMVJQT-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine, also known as BRL-15572, is a compound that has been extensively studied in the field of neuroscience. It belongs to the class of pyridinylpyrrolidine compounds and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine acts as a selective, non-competitive antagonist of the dopamine D3 receptor. It has been shown to modulate the activity of the dopamine system by blocking the binding of dopamine to the D3 receptor. This results in a decrease in dopamine release and a reduction in the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. It has also been shown to decrease the expression of the immediate-early gene c-fos in the nucleus accumbens, which is a marker of neuronal activation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and physiology. However, one limitation of using N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine is its relatively low potency compared to other D3 receptor antagonists.

Future Directions

There are several future directions for research on N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine. One area of interest is its potential therapeutic applications in the treatment of addiction. Another area of interest is its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, there is interest in developing more potent and selective D3 receptor antagonists based on the structure of N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine.
Conclusion:
In conclusion, N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine is a compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It acts as a selective, non-competitive antagonist of the dopamine D3 receptor and has been shown to modulate the activity of the dopamine system. While there are advantages and limitations to using N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine involves a series of chemical reactions. The starting material for the synthesis is 2-bromobenzylamine, which is reacted with 3-pyridylboronic acid to form the intermediate compound. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to yield the final product, N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine.

Scientific Research Applications

N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and addiction. It has been shown to modulate the activity of the dopamine system, which plays a critical role in reward, motivation, and addiction.

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3/c17-14-7-2-1-6-13(14)12-19-15-8-5-9-18-16(15)20-10-3-4-11-20/h1-2,5-9,19H,3-4,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBCRNXKMMVJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)NCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine

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